Product packaging for Arenarol(Cat. No.:)

Arenarol

Cat. No.: B1244806
M. Wt: 314.5 g/mol
InChI Key: FBMAHDGTCDISLJ-PSMQTCRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arenarol is a sesquiterpene hydroquinone isolated from the Okinawan marine sponge Dysidea arenaria . Research has identified that this compound possesses a potent anti-melanogenic effect . In normal human melanocytes (NHMs), this compound significantly abrogates the endothelin-1 (EDN1)-stimulated expression of key melanogenic proteins, including tyrosinase, tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT) . This effect occurs at the transcriptional, translational, and enzymatic activity levels for tyrosinase. The mechanism of action involves the interruption of the EDN1-triggered intracellular signaling pathway . This compound specifically suppresses the EDN1-induced phosphorylation of MEK, ERK, microphthalmia-associated transcription factor (MITF), and CREB, without directly inhibiting Raf-1 activity . This indicates that this compound functions by interrupting MEK phosphorylation in a novel Raf-1 inactivation mechanism, making it a valuable research tool for studying hyperpigmentation and related signaling pathways in dermatological research . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B1244806 Arenarol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

2-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol

InChI

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19,22-23H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20-,21+/m0/s1

InChI Key

FBMAHDGTCDISLJ-PSMQTCRGSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C

Synonyms

arenarol

Origin of Product

United States

Isolation Methodologies and Source Organism Taxonomy of Arenarol

Advanced Chromatographic and Extraction Techniques for Arenarol Isolation

The isolation of this compound from its natural source, the marine sponge Dysidea arenaria, is a multi-step process involving precise extraction and chromatographic methods to separate the compound from a complex mixture of other metabolites. tandfonline.comubc.ca

Solvent Extraction Optimization Strategies

The initial step in isolating this compound involves extracting the compound from the sponge tissue using organic solvents. The choice of solvent is critical and is determined by the polarity of the target molecule. Research has demonstrated that an effective strategy begins with the repeated extraction of the thawed sponge material with methanol (B129727) (MeOH). tandfonline.comnih.gov This initial extract is then concentrated to a gum-like consistency. tandfonline.com

Following the initial extraction, a liquid-liquid partitioning step is employed to separate compounds based on their differential solubility in immiscible solvents. One documented method involves partitioning the crude extract between ethyl acetate (B1210297) (EtOAc) and water. nih.gov Another approach partitions the methanolic extract between chloroform (B151607) (CHCl3) and a 50% methanol/water mixture. tandfonline.com In both strategies, the organic fraction, which contains this compound and other semi-polar compounds, is collected for further purification. tandfonline.comnih.gov The efficiency of this process relies on the principle of using solvents of varying polarity to selectively dissolve and separate different classes of metabolites present in the sponge. nih.govencyclopedia.pub

Table 1: Documented Solvent Systems for this compound Extraction
Extraction StageSolvent SystemPurposeSource
Initial ExtractionMethanol (MeOH)To create a crude extract from sponge tissue tandfonline.comnih.gov
Liquid-Liquid PartitioningEthyl Acetate (EtOAc) and WaterTo separate the crude extract into organic and aqueous fractions nih.gov
Liquid-Liquid PartitioningChloroform (CHCl3) and 50% MeOH in WaterAlternative partitioning to separate organic-soluble materials tandfonline.com

Preparative High-Performance Liquid Chromatography (HPLC) Applications

Following initial extraction and preliminary fractionation, preparative High-Performance Liquid Chromatography (HPLC) serves as the final, crucial step for obtaining pure this compound. tandfonline.com This technique offers high resolution for separating structurally similar compounds. researchgate.net

For this compound purification, a normal-phase HPLC setup is utilized. The process involves passing the enriched organic fraction through a silica (B1680970) gel column. tandfonline.com A specific mobile phase, a mixture of 20% ethyl acetate in hexanes, is used to elute the compounds from the column. tandfonline.com The differential interaction of the compounds with the stationary phase (silica) and the mobile phase allows for their separation. This method has been successfully used to yield pure this compound, as well as its related compound, Isothis compound. tandfonline.com The combination of initial solvent extraction followed by multiple chromatographic steps, culminating in preparative HPLC, is a standard and effective methodology for the purification of complex natural products like terpenoids from marine sources. researchgate.net

Table 2: Preparative HPLC Parameters for this compound Purification
ParameterSpecificationSource
Chromatography ModeNormal Phase tandfonline.com
Stationary PhaseSilica Gel tandfonline.com
Mobile Phase20% Ethyl Acetate in Hexanes tandfonline.com
Target CompoundThis compound tandfonline.com

Countercurrent Chromatography Approaches

While not explicitly documented for the isolation of this compound, countercurrent chromatography (CCC) represents a powerful and relevant purification technique for natural products, including marine sesquiterpenoids. nih.govresearchgate.net CCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby eliminating issues like irreversible adsorption of the sample. nih.govacs.org This method relies on partitioning a sample between two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force while the other (mobile phase) is pumped through it. researchgate.net

Given the chemical properties of this compound, a sesquiterpenoid, CCC would be a highly suitable method for its fractionation from the crude sponge extract. The selection of an appropriate two-phase solvent system, such as a hexane-ethyl acetate-methanol-water combination, is critical for a successful separation. nih.govresearchgate.net This technique is particularly advantageous for separating components in complex mixtures with high recovery rates, making it an inferred but logical approach in the broader context of marine natural product isolation. researchgate.netspringernature.com

Taxonomic Identification and Ecological Niche of this compound-Producing Organisms

This compound is produced by the marine sponge Dysidea arenaria. nih.govwikipedia.org Understanding the taxonomy and ecological role of this organism provides crucial context for the natural production of this bioactive compound.

The taxonomic classification of Dysidea arenaria is as follows:

Kingdom: Animalia

Phylum: Porifera

Class: Demospongiae

Order: Dictyoceratida

Family: Dysideidae

Genus: Dysidea

Species: D. arenaria wikipedia.orgwikipedia.organimaldiversity.orgmarinespecies.org

Sponges of the genus Dysidea are found in marine environments globally. wikipedia.org D. arenaria specifically has been collected from various locations in the Pacific Ocean, including Palau, Papua New Guinea, and French Polynesia. tandfonline.comwikipedia.orgird.fr These sponges are filter-feeders and play a significant role in benthic-pelagic coupling by processing large volumes of water. thecephalopodpage.orgau.dk They often inhabit lagoons and areas with sandy or detrital seabeds. ird.fr Like many sponges, species of Dysidea engage in complex ecological interactions, including competition for space and defense against predators, often mediated by the production of secondary metabolites like this compound. au.dkfsu.eduwikipedia.org

Phylogenetic Analysis of Source Organisms

The phylogenetic placement of Dysidea arenaria within the class Demospongiae is well-established. animaldiversity.org Phylogenetic studies of sponges frequently utilize molecular markers to clarify evolutionary relationships that may not be apparent from morphology alone. researchgate.net Ribosomal RNA (rRNA) genes, such as the 18S and 28S rRNA genes, are common markers used in these analyses due to their conserved and variable regions, which are useful for resolving relationships at different taxonomic levels. researchgate.netmdpi.com The analysis of these genetic markers helps to confirm the classification of the Dysidea genus within the order Dictyoceratida and provides insights into its evolutionary history and relationship with other sponge lineages. researchgate.net

Cultivation and Maintenance of this compound-Producing Strains

The acquisition of this compound currently relies on the collection of wild specimens of Dysidea arenaria. tandfonline.comnih.gov Research teams typically collect the sponges by hand using SCUBA equipment at depths of around 10 meters. tandfonline.com To preserve the chemical integrity of the metabolites, the freshly collected specimens are frozen immediately on-site, often using dry ice, for transport to the laboratory. tandfonline.comresearchgate.net

The cultivation of marine sponges, including D. arenaria, for the sustainable production of bioactive compounds remains a significant scientific challenge. fsu.edu Maintaining these organisms in laboratory settings is difficult, which is why current research depends on wild harvesting. fsu.eduslideshare.net Upon arrival at the laboratory, the frozen sponge material is thawed before the extraction process begins. tandfonline.com A voucher sample of the collected organism is typically deposited in a reference collection to ensure accurate taxonomic identification for future studies. tandfonline.com

Quantitative Assessment of this compound Yields from Natural Sources (Inferred from isolation yields mentioned)

The yield of this compound from its natural source, Dysidea arenaria, can be inferred from the quantities reported in laboratory isolation studies. These yields are typically low, reflecting the nature of secondary metabolite production in marine organisms. The reported values vary based on the specific collection of the sponge and the efficiency of the extraction and purification protocol.

In one study, 180 grams of thawed sponge material were processed, resulting in the isolation of 8.9 mg of pure this compound. tandfonline.com Another isolation procedure started with an 838 mg organic fraction derived from a methanol extract of the sponge. nih.gov This fraction was subjected to silica gel chromatography, and a subsequent sub-fraction (159 mg) was purified by ODS and HPLC to yield 15.5 mg of this compound. nih.gov

The data below summarizes the reported isolation yields from different studies.

Study ReferenceStarting MaterialFinal Yield of this compoundInferred Yield Percentage
Yoo et al. (2003)180 g (wet weight) of Dysidea arenaria8.9 mg~0.0049%
Yoshikawa et al. (2013)838 mg of organic extract fraction15.5 mg~1.85% (from extract)

Elucidation of Arenarol S Molecular Architecture

Spectroscopic Methodologies in Arenarol Structure Determination

The definitive architecture of this compound was established through a combination of advanced spectroscopic analyses. researchgate.nettandfonline.com While initial structural hypotheses were proposed based on biosynthetic considerations, rigorous confirmation was achieved through detailed interpretation of spectroscopic data. The structure of this compound was ultimately confirmed by NMR analysis and by comparison with previously reported data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as the cornerstone in the structural elucidation of this compound. tandfonline.com A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allowed for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound provide the fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is characterized by a series of signals that correspond to its distinct structural motifs. Key resonances in the ¹H NMR spectrum of this compound include two olefinic methylene (B1212753) proton resonances at approximately δ 4.68 (broad singlet) and 4.70 (broad singlet). tandfonline.com These signals are indicative of an exocyclic ∆4,11 olefin, a distinguishing feature when compared to its isomer, isothis compound, which displays an endocyclic ∆3,4 olefin. tandfonline.com The spectrum also contains signals for aromatic protons, as well as aliphatic protons corresponding to the decalin ring system and its methyl substituents.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each of the 21 carbon atoms in this compound. These shifts are indicative of the carbon type (methyl, methylene, methine, or quaternary) and their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Features of this compound

Atom¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
C-11 Methylene~4.68 (bs), ~4.70 (bs)
Aromatic CH
Aliphatic CH
Methyl Groups

Note: This table is representative and based on comparative data; exact values are reported in specialized literature.

To assemble the complete molecular structure from the 1D NMR data, a suite of 2D NMR experiments was employed. These experiments reveal correlations between nuclei, allowing for the establishment of bonding networks and through-space proximities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. researchgate.netprinceton.edu For this compound, COSY would establish the connectivity within the decalin ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.netprinceton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netprinceton.edu This technique is instrumental in connecting the different spin systems identified by COSY and for assigning quaternary carbons that have no directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu This is vital for determining the stereochemistry of the molecule, such as the cis-fusion of the decalin rings in this compound. mdpi.com

Table 2: Summary of 2D NMR Correlation Analysis for this compound Structure Elucidation

ExperimentType of CorrelationInformation Gained
COSY ¹H-¹HEstablishes proton-proton coupling networks within the decalin and side-chain moieties.
HSQC ¹H-¹³C (¹J)Directly links protons to their attached carbons, aiding in carbon signal assignment.
HMBC ¹H-¹³C (²J, ³J)Connects different fragments of the molecule and assigns quaternary carbons.
NOESY ¹H-¹H (Through-space)Determines the relative stereochemistry and spatial proximity of protons.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides complementary information to NMR by determining the molecular weight and elemental composition of this compound, as well as offering insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was utilized.

The analysis yielded a molecular ion [M]⁺ at an m/z of 314.2243, which corresponds to a molecular formula of C₂₁H₃₀O₂. tandfonline.com This highly accurate mass measurement provides strong evidence for the elemental composition of this compound, which is consistent with the structure determined by NMR.

Table 3: HRMS Data for this compound

IonCalculated m/z for C₂₁H₃₀O₂Found m/z
[M]⁺314.2246314.2243

While specific MS/MS data for this compound is not detailed in the provided sources, the fragmentation pattern can be inferred based on its structure and general principles of mass spectrometry. In a tandem MS experiment, the molecular ion is isolated and then fragmented to produce a series of daughter ions.

The fragmentation of this compound would likely involve characteristic losses related to its functional groups and structural features. uni-saarland.deinstructables.com For instance, cleavage of the bond between the hydroquinone (B1673460) and the sesquiterpene moiety would be expected. Additionally, fragmentation within the decalin ring system would likely occur, leading to the loss of small hydrocarbon fragments. The presence of hydroxyl groups in the hydroquinone ring could also lead to the loss of water molecules. Analyzing these fragmentation pathways provides further confirmation of the proposed structure. youtube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the functional groups and conjugated systems within a molecule. wikipedia.orgsci-hub.se

In the characterization of this compound and its derivatives, IR spectroscopy has been employed to identify key vibrational frequencies associated with its functional groups. arkat-usa.org The presence of hydroxyl (-OH) groups in the hydroquinone moiety and the various C-H and C-C bonds within the terpenoid backbone are confirmed by characteristic absorption bands in the IR spectrum. For instance, synthetic studies leading to aureol, a product derived from an acid-promoted rearrangement of this compound, utilized IR spectroscopy to verify the structural integrity of the intermediates and the final product. arkat-usa.org

UV-Vis spectroscopy is used to investigate electronic transitions within the molecule, particularly in the conjugated hydroquinone ring system. wikipedia.orgtechnologynetworks.com The absorption of UV or visible light promotes electrons to higher energy orbitals, and the wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. wikipedia.org While specific λmax values for this compound are not detailed in the reviewed literature, this technique is a standard procedure in the analysis of quinone and hydroquinone compounds, which are known to possess characteristic chromophores. wikipedia.orgresearchgate.net

Spectroscopic Technique Application for this compound Typical Information Obtained
Infrared (IR) Spectroscopy Identification of functional groups in this compound and its synthetic precursors. arkat-usa.orgPresence of O-H (hydroxyl), C-H (aliphatic/aromatic), and C=C (aromatic) bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy Characterization of the conjugated hydroquinone chromophore. wikipedia.orgresearchgate.netWavelength of maximum absorbance (λmax) related to π-π* electronic transitions.

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is a critical and often challenging aspect of structural elucidation. rsc.orgresearchgate.net Chiroptical spectroscopy, which measures the differential interaction of a chiral sample with left and right circularly polarized light, is a primary method for this purpose. saschirality.org This family of techniques includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that provides structural information for chiral molecules by measuring the difference in absorption of left and right circularly polarized light in the UV-Vis region. mdpi.comencyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration of stereogenic centers. mdpi.comfaccts.de

In the study of complex natural products like this compound, ECD is invaluable. While direct ECD data for this compound itself is not prominently published, the absolute configurations of closely related marine natural products and synthetic intermediates have been established using this method. researchgate.netresearchgate.net For example, the absolute configuration of synthetic intermediates in the total synthesis of halenaquinol, which shares structural motifs with this compound, was confirmed by comparing their experimental CD spectra with theoretical calculations. researchgate.net This comparative approach, where the experimental spectrum of an unknown compound is matched with that of a known standard or with a spectrum predicted by quantum chemical calculations, is a standard methodology for assigning absolute stereochemistry. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nlwikipedia.org A plain ORD curve provides information about the stereochemistry of a molecule, and like ECD, it is crucial for determining the absolute configuration. The specific rotation, [α]D, which is the optical rotation measured at a single wavelength (typically the sodium D-line at 589 nm), is a specific physical constant for a chiral compound.

During the total synthesis of natural (+)-arenarol, chiroptical data, including specific rotation, was essential for characterizing the enantiomerically pure intermediates and the final product. researchgate.net For instance, a key synthetic intermediate exhibited a specific rotation value that confirmed its stereochemical identity, ensuring the correct absolute configuration was carried through to the final this compound molecule. researchgate.net

Chiroptical Technique Principle Application to this compound & Related Compounds
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light. saschirality.orgUsed to determine the absolute configuration of related natural products and synthetic intermediates. researchgate.netresearchgate.net
Optical Rotatory Dispersion (ORD) Measures the variation of optical rotation with wavelength. wikipedia.orgSpecific rotation ([α]D) measurements confirm the stereochemical purity and identity of synthetic (+)-arenarol and its precursors. researchgate.net

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration in the solid state. nih.govwikipedia.org

The unambiguous molecular architecture of this compound was conclusively established through single-crystal X-ray diffraction analysis of its diacetate derivative. researchgate.netresearchgate.net The hydroquinone moiety of this compound was acetylated to form this compound diacetate, which yielded crystals suitable for analysis. The diffraction experiment provided the precise atomic coordinates, confirming the rearranged drimane (B1240787) skeleton and the cis-fusion of the decalin rings. researchgate.net The analysis also unequivocally established the absolute stereochemistry of the molecule. thieme-connect.com

The crystallographic data revealed that this compound diacetate crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.netresearchgate.net

Crystallographic Parameter Value for this compound Diacetate Reference
Crystal System Orthorhombic researchgate.net, researchgate.net
Space Group P2₁2₁2₁ researchgate.net, researchgate.net
Temperature 138 K researchgate.net, researchgate.net
Unit Cell Dimension (a) 9.964 (5) Å researchgate.net, researchgate.net
Unit Cell Dimension (b) 6.81 (2) Å researchgate.net, researchgate.net
Unit Cell Dimension (c) 33.33 (5) Å researchgate.net, researchgate.net
Final R value 0.065 researchgate.net, researchgate.net

Biosynthetic Pathways and Enzymology of Arenarol

Proposed Biosynthetic Precursors and Intermediates of Arenarol

The biosynthesis of this compound is proposed to originate from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP/DOXP) pathway. These precursors converge to form the key C15 intermediate, farnesyl diphosphate (FPP).

The pathway is thought to proceed via the following key stages:

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by a prenyltransferase (farnesyl diphosphate synthase) to yield the linear C15 isoprenoid, (2E,6E)-FPP.

Coupling to an Aromatic Moiety: The sesquiterpenoid portion is derived from FPP, while the hydroquinone (B1673460) unit is believed to originate from the shikimate pathway or a polyketide pathway. A key step involves the coupling of FPP to a hydroquinone or a related aromatic precursor, a reaction likely catalyzed by an aromatic prenyltransferase. This forms a farnesylated hydroquinone intermediate. mdpi.com

Cyclization Cascade: The farnesyl portion of this intermediate undergoes a complex cyclization cascade, initiated by a terpene cyclase (synthase). This series of reactions, likely involving protonation to initiate carbocation formation, leads to the characteristic cis-fused decalin ring system of the this compound skeleton. mdpi.com

Post-Cyclization Modifications: Following the formation of the core carbocyclic structure, subsequent tailoring enzymes may introduce further modifications. This compound itself is considered a plausible biogenetic precursor for other natural products, such as aureol, through an acid-promoted rearrangement. beilstein-journals.org Furthermore, an oxidized derivative, 6'-hydroxythis compound, is the proposed precursor to the cytotoxic dimer popolohuanone E.

The table below outlines the key proposed precursors and intermediates in the biosynthetic journey to this compound and its direct derivatives.

Compound Name Molecular Formula Role in Biosynthesis Relevant Citations
Isopentenyl Diphosphate (IPP)C₅H₁₂O₇P₂Universal C5 Isoprenoid Precursor beilstein-journals.org
Dimethylallyl Diphosphate (DMAPP)C₅H₁₂O₇P₂Universal C5 Isoprenoid Precursor beilstein-journals.org
Farnesyl Diphosphate (FPP)C₁₅H₂₈O₇P₂Key C15 linear precursor to sesquiterpenoids mdpi.comrsc.org
Farnesyl Hydroquinone (Hypothetical)C₂₁H₃₀O₂Putative intermediate after prenylation of the aromatic ring mdpi.com
This compound C₂₁H₃₀O₂ Final Product / Precursor to other metabolites beilstein-journals.org
6'-Hydroxythis compoundC₂₁H₃₀O₃Proposed precursor to Popolohuanone E
AureolC₂₁H₂₈O₂Proposed metabolite derived from this compound beilstein-journals.org

Isotopic Labeling Studies in this compound Biosynthesis Elucidation (Inferred from typical biosynthesis studies)

While specific isotopic labeling experiments on this compound have not been detailed in the available literature, this technique is a cornerstone for elucidating biosynthetic pathways of terpenoids. beilstein-journals.orguni-bonn.deresearchgate.net By feeding the producing organism (or a cell culture of its symbionts) with isotopically enriched precursors, the precise folding and rearrangement of the carbon skeleton can be traced.

For this compound, such a study would hypothetically involve:

Feeding with Labeled Acetate (B1210297) or Glucose: Administration of [1-¹³C]acetate, [2-¹³C]acetate, or uniformly ¹³C-labeled glucose to the sponge or its associated microorganisms. Subsequent analysis of the ¹³C NMR spectrum of the isolated this compound would reveal the labeling pattern. This pattern can confirm the isoprenoid origin of the decalin skeleton and potentially differentiate between the MVA (which uses acetate directly) and MEP pathways (which starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate, derived from glucose). beilstein-journals.org

Incorporation of Labeled Mevalonate: Feeding with [¹³C]-labeled mevalonic acid, the key intermediate of the MVA pathway, would provide more direct evidence for this pathway's involvement.

Use of Labeled FPP Analogues: In in vitro studies with isolated enzymes, synthetic FPP molecules labeled at specific positions with ¹³C or deuterium (B1214612) (²H) would be used as substrates for the putative terpene cyclase. bohrium.com Analyzing the position of the labels in the resulting product would provide definitive evidence for specific cyclization mechanisms, including proposed hydride shifts and Wagner-Meerwein rearrangements that are common in terpene biosynthesis. researchgate.net

The results from these experiments, analyzed by Mass Spectrometry (MS) to determine the degree of isotope incorporation and by Nuclear Magnetic Resonance (NMR) to pinpoint the exact location of the labels, are indispensable for validating proposed biosynthetic pathways and understanding the intricate mechanisms of the enzymes involved. uni-bonn.debohrium.com

Identification and Characterization of Key Biosynthetic Enzymes (Inferred from general biosynthesis research)

The identification of the specific enzymes responsible for this compound biosynthesis follows a well-established paradigm in modern natural product research, leveraging genomics and molecular biology.

In many microorganisms, genes encoding the enzymes for a specific metabolic pathway are co-located on the chromosome in a biosynthetic gene cluster (BGC). nih.govfrontiersin.org The discovery of the this compound BGC would likely involve:

Genomic Sequencing: Obtaining high-quality genomic DNA from the producing sponge, Dysidea arenaria, and its symbiotic microbial community. Both the sponge genome and the metagenome of its symbionts would be sequenced.

Bioinformatic Mining: The resulting genomic data would be analyzed with specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). frontiersin.orgmdpi.com Researchers would search for sequences homologous to known terpene synthases, prenyltransferases, and enzymes associated with aromatic compound synthesis (e.g., polyketide synthases or enzymes from the shikimate pathway). The presence of these genes within a single locus would strongly suggest a BGC for a meroterpenoid like this compound. nih.gov Studies have shown that terpene BGCs are abundant in marine microbes. frontiersin.org

Once a candidate BGC is identified, the function of each putative enzyme must be experimentally verified. This typically involves:

Gene Cloning and Heterologous Expression: Each candidate gene from the BGC is cloned into an expression vector and introduced into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.com

In Vitro Enzymatic Assays: The recombinant enzymes are purified and their activity is tested in vitro. For instance, the putative terpene synthase would be incubated with FPP, and the reaction products analyzed by GC-MS or LC-MS to see if a key carbocyclic intermediate of the this compound pathway is formed. The putative aromatic prenyltransferase would be tested with FPP and various hydroquinone substrates.

In Vivo Reconstitution: The entire BGC or parts of it could be expressed in a heterologous host to attempt reconstitution of the full biosynthetic pathway, leading to the production of this compound itself.

The table below lists the types of enzymes expected to be found in the this compound BGC and their predicted functions.

Enzyme Type (Putative) Predicted Function in this compound Biosynthesis
Terpene Synthase / CyclaseCatalyzes the complex carbocation-mediated cyclization of the farnesyl group to form the core cis-decalin skeleton.
Aromatic PrenyltransferaseAttaches the farnesyl diphosphate (FPP) precursor to the hydroquinone moiety.
P450 MonooxygenasesMay be involved in the initial synthesis of the hydroquinone ring or in later oxidative tailoring steps (e.g., forming 6'-hydroxythis compound).
Dehydrogenases / ReductasesCould participate in modifying oxidation states during the formation of the hydroquinone or terpenoid moieties.
Farnesyl Diphosphate SynthaseSynthesizes the FPP precursor from IPP and DMAPP.

Once the key biosynthetic enzymes are identified and characterized, their properties can be altered through protein engineering techniques. Directed evolution, which mimics natural selection in the laboratory, can be used to generate enzyme variants with improved characteristics. Methods like error-prone PCR (to introduce random mutations) or site-directed mutagenesis (to make specific changes) could be applied to the this compound terpene synthase, for example, to enhance its catalytic efficiency, improve its stability for industrial applications, or alter its substrate specificity to accept unnatural FPP analogues, thereby creating novel this compound derivatives.

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Components (Inferred from general biosynthesis research)

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. doi.orgnih.gov This approach is particularly valuable for complex molecules like this compound, where creating specific stereocenters can be challenging using purely chemical methods.

A hypothetical chemoenzymatic route to this compound or its analogues could involve:

Enzymatic Synthesis of the Core Scaffold: The this compound terpene synthase, once identified and produced via heterologous expression, could be used in a bioreactor to convert a farnesylated aromatic precursor into the complex cis-fused decalin core. cardiff.ac.uk This enzymatic step would ensure the correct stereochemistry, which is often a major hurdle in total synthesis.

Synthesis of Unnatural Precursors: Chemical synthesis could be employed to create a variety of FPP or hydroquinone analogues that are not found in nature. nih.govnih.gov These synthetic precursors could then be fed to the biosynthetic enzymes (e.g., the prenyltransferase and terpene synthase) to generate a library of novel this compound-like compounds with potentially enhanced or new biological activities. doi.org

Chemical Synthesis Strategies for Arenarol and Its Analogs

Retrosynthetic Analysis of Arenarol

Retrosynthetic analysis of this compound (1) reveals several key strategic disconnections. A primary disconnection can be made at the bond connecting the decalin core and the hydroquinone (B1673460) ring. researchgate.net This leads to a suitably functionalized decalin fragment and a hydroquinone or protected hydroquinone precursor. researchgate.net

Further disconnection of the decalin ring often involves transformations that simplify the stereochemical complexity. For instance, the cis-fused decalin system can be traced back to a cyclohexene (B86901) precursor through a Diels-Alder or a related cyclization reaction. An alternative approach involves the use of a pre-existing decalin system, such as the Wieland-Miescher ketone, which can be stereoselectively modified. nih.gov

One reported retrosynthetic strategy for a racemic synthesis of this compound dissects the molecule to a neopentyl iodide and a hydroquinone derivative. acs.org This approach highlights the challenge of forming the sterically hindered bond between the decalin and aromatic moieties. acs.org Another strategy focuses on the potential biomimetic acid-promoted rearrangement of this compound to form related natural products like aureol, suggesting a synthetic linkage between these compounds. arkat-usa.org

A common retrosynthetic pathway is summarized below:

Target MoleculeKey DisconnectionsPrecursors
This compoundC-C bond between decalin and hydroquinoneFunctionalized decalin, hydroquinone derivative
This compoundcis-Decalin ring fusionCyclohexene precursor for intramolecular cyclization
This compoundNeopentyl C-Ar bondNeopentyl iodide, aromatic Grignard reagent

Total Synthesis Approaches to this compound

Several total syntheses of this compound, in both racemic and enantioselective forms, have been accomplished, each employing unique strategies to address the inherent structural challenges. uiowa.edupsu.edu

The control of stereochemistry, particularly at the two tertiary and two quaternary carbon centers of the cis-fused decalin ring, is a critical aspect of this compound synthesis. acs.org Stereoselective methods are crucial for establishing the correct relative and absolute configurations of these centers. thieme.denih.gov

One successful approach utilized a directed hydrogenation of an unsaturated neopentyl alcohol. uiowa.edu This step was key to the stereocontrolled formation of two adjacent tertiary centers. In another enantioselective synthesis, the stereochemistry was established early in the sequence, starting from a known optically active cis-fused decalin derivative. arkat-usa.org The use of chiral auxiliaries and catalysts in key bond-forming reactions is another common strategy to induce asymmetry.

The formation of the carbon-carbon bond between the sterically hindered neopentyl position of the decalin system and the aromatic ring is a significant hurdle in the synthesis of this compound. acs.orgpsu.edu Various cross-coupling reactions have been explored to forge this bond. A notable example is the use of a nickel-mediated coupling of a neopentyl iodide with an aromatic Grignard reagent. acs.orguiowa.edu This demonstrated the utility of nickel catalysis for creating sterically congested C-C bonds. mdpi.com

Another key strategic bond formation is the construction of the cis-fused decalin core itself. The Hosomi-Sakurai reaction, an intramolecular allylation of an α-trimethylsilyl ketone, has been employed to diastereoselectively form the cis-decalin system. psu.edu The Diels-Alder reaction represents another powerful tool for constructing the decalin ring system with a high degree of stereocontrol.

Reaction TypeReactantsPurpose
Nickel-mediated cross-couplingNeopentyl iodide, Aromatic Grignard reagentFormation of the bond between the decalin and aromatic moieties acs.orguiowa.edu
Hosomi-Sakurai reactionAllylsilane, EnoneDiastereoselective formation of the cis-decalin ring psu.edu
Directed HydrogenationUnsaturated neopentyl alcoholStereocontrolled formation of tertiary centers uiowa.edu
Coupling Reactioncis-fused decalin derivative, 2-lithioanisoleBuilding the carbon framework arkat-usa.org

The use of protecting groups is essential in the multi-step synthesis of this compound to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comorganic-chemistry.org The hydroquinone moiety, being susceptible to oxidation, often requires protection. Common protecting groups for phenols, such as methyl or benzyl (B1604629) ethers, are typically employed.

In a synthesis aiming for popolohuanone E, a derivative of this compound, a cyclic ketal was used to protect a ketone functionality within the decalin core. psu.edu This ketal was later removed under acidic conditions. The choice of protecting groups must be carefully considered to ensure they are stable under the reaction conditions of subsequent steps and can be removed selectively without affecting other parts of the molecule (orthogonal strategy). organic-chemistry.org For instance, the simultaneous removal of a benzylic hydroxy group and an ethylene (B1197577) acetal (B89532) was achieved through a two-step sequence involving trifluoroacetylation followed by hydrogenolysis. arkat-usa.org

Semi-Synthesis and Late-Stage Functionalization of this compound

The semi-synthesis and late-stage functionalization of this compound offer pathways to generate derivatives with potentially enhanced or modified biological activities. researchgate.netrwth-aachen.de Late-stage functionalization, in particular, is a powerful strategy for rapidly creating a library of analogs from a common advanced intermediate or the natural product itself. researchgate.net

For example, this compound can be viewed as a precursor to other marine natural products. An acid-promoted rearrangement and cyclization of (+)-arenarol using boron trifluoride etherate leads to the formation of (+)-aureol with complete stereoselectivity. arkat-usa.orgresearchgate.net This biomimetic transformation highlights the potential for semi-synthetic modifications of the this compound scaffold.

Divergent Synthesis of this compound Analogs for Research Purposes

A divergent synthetic strategy allows for the creation of a variety of structurally related compounds from a common intermediate. mdpi.com This approach is highly efficient for exploring structure-activity relationships (SAR) and for the development of new therapeutic agents. acs.org

Starting from a common decalin intermediate, different aromatic partners can be introduced to generate a range of this compound analogs. For instance, in a strategy directed towards popolohuanone E, the coupling of the decalin moiety with a 2,3,6-trimethoxyphenyllithium was investigated. psu.edu While this specific coupling proved to be low-yielding due to steric hindrance, the principle of using different aromatic nucleophiles demonstrates a divergent approach. psu.edu By systematically varying the substitution pattern on the aromatic ring or modifying the decalin core, a library of this compound analogs can be synthesized for biological evaluation. acs.org This strategy is crucial for identifying the key structural features responsible for the biological activity of this class of compounds.

Rational Design of this compound Derivatives

Rational design in the context of this compound involves a targeted approach to synthesis, where derivatives are intentionally designed based on a mechanistic hypothesis or to mimic or alter a specific biological function. This strategy moves beyond simply recreating the natural product and instead focuses on creating novel molecules with potentially enhanced or modified properties.

One prominent example of rational design is the synthesis of derivatives based on proposed biosynthetic pathways. For instance, the synthesis of popolohuanone E, an oxidatively dimerized derivative of this compound, was strategized based on the hypothesis that it could be formed from the oxidative dimerization of 6'-hydroxythis compound. psu.edu This type of biomimetic synthesis provides a logical foundation for the creation of complex, related natural products. The synthetic strategy towards popolohuanone E involved the diastereoselective synthesis of a cis-decalin core, followed by the challenging formation of a hindered benzylic bond to connect the decalin and aromatic moieties. psu.edursc.org

Another powerful strategy in the rational design of this compound analogs is the use of a divergent synthetic approach from a common intermediate. This is exemplified by strategies utilizing aureol, a structurally related tetracyclic meroterpenoid, as a pluripotential late-stage intermediate. mdpi.com From this common core, a variety of natural and synthetic derivatives can be generated through sequential functionalization of the aromatic ring or by epimerization of the decalin core. mdpi.com This approach allows for the systematic modification of the this compound scaffold to probe the effects of different functional groups and stereochemistries on biological activity.

The table below summarizes key strategies employed in the rational design of this compound derivatives.

Strategy Key Intermediate/Precursor Target Derivative Example Rationale Reference
Biomimetic Synthesis(±)-ArenarolPopolohuanone EBased on a proposed oxidative dimerization in the natural biosynthetic pathway. psu.edu
Divergent SynthesisAureolVarious tetracyclic meroterpenoidsUse of a common intermediate for systematic functionalization and stereochemical modification. mdpi.com
Strategic Bond Disconnectioncis-Fused Decalin(+)-Arenarol, (+)-ArenaroneRetrosynthetic analysis to identify key building blocks for efficient assembly. nih.gov

These rational design strategies are underpinned by a deep understanding of reaction mechanisms and the chemical reactivity of the functional groups within the this compound framework. nih.gov The goal is to move beyond serendipitous discovery and toward the deliberate creation of molecules with desired therapeutic or biological profiles.

Parallel Synthesis and Library Generation (Inferred from analog development)

While rational design focuses on creating specific, targeted molecules, parallel synthesis is a technique geared towards the rapid generation of a large number of compounds, often referred to as a chemical library. syrris.jpuniroma1.it This method involves performing the same reaction on a set of different starting materials in separate reaction vessels, all subjected to identical conditions. syrris.jp This high-throughput approach is particularly valuable in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound by systematically varying its substituents. nih.gov

In the context of this compound, while specific literature detailing a large-scale parallel synthesis of its analogs is not prominent, the development of numerous derivatives and related compounds strongly suggests the application of these principles. mdpi.comnih.govsemanticscholar.org The generation of a library of analogs based on the core this compound structure allows researchers to efficiently map the chemical space around the natural product. This can lead to the identification of derivatives with improved potency, selectivity, or other pharmacological properties.

A hypothetical parallel synthesis campaign for this compound analogs could involve the diversification at key positions of the molecule. For example, starting with a common decalin core, a library could be generated by coupling it with a variety of substituted aromatic groups. Further diversity could be introduced by modifying the hydroquinone moiety.

The general workflow for such a library generation is outlined below:

Scaffold Synthesis: Efficient synthesis of a key intermediate, such as the cis-decalin core of this compound.

Diversification: In a parallel format, this core would be reacted with a library of different building blocks (e.g., various substituted aryl lithium or Grignard reagents).

Purification: High-throughput purification methods would be employed to isolate the final compounds. nih.gov

Screening: The resulting library of this compound analogs would then be screened for biological activity.

The table below illustrates a simplified, hypothetical example of how a small library of this compound analogs could be generated by varying the aromatic component.

Common Precursor (Decalin Moiety) Variable Building Block (Aromatic Moiety) Resulting this compound Analog
Decalin Aldehyde2,5-DimethoxyphenyllithiumThis compound Dimethyl Ether
Decalin Aldehyde2-Bromo-5-methoxyphenyllithium2'-Bromo-arenarol Methyl Ether
Decalin Aldehyde2,5-Difluorophenyllithium2',5'-Difluoro-arenarol Analog
Decalin Aldehyde3,6-Dimethoxy-2-methylphenyllithium2'-Methyl-arenarol Dimethyl Ether

This approach, often part of a diversity-oriented synthesis (DOS) strategy, enables the exploration of a much broader chemical space than is possible with a purely rational, one-by-one design approach. nih.gov The data generated from screening these libraries can then inform future rational design efforts, creating a powerful cycle of discovery and optimization.

Biological Activities of Arenarol in Pre Clinical Models

In Vitro Cellular Activity of Arenarol

In vitro studies are fundamental in elucidating the direct effects of a compound on cells in a controlled laboratory setting. Research on this compound has demonstrated its capacity to inhibit the growth of various cancer cell lines and microbial pathogens. mdpi.comfrontiersin.org

This compound has shown notable cytotoxic activity, which is the ability to cause cell death, against several cancer cell lines. mdpi.comfrontiersin.org This activity is a key indicator of its potential as an anticancer agent. The mechanism often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells.

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. It has demonstrated inhibitory activity against murine lymphocytic leukemia (P388), human lung carcinoma (A549), and human chronic myelogenous leukemia (K562) cells. mdpi.comfrontiersin.org Studies indicate that this compound exhibits potent cytotoxic effects against both K562 and A549 cell lines, with activity comparable to the chemotherapy drug doxorubicin. frontiersin.org However, its activity against P388 leukemia cells has been described as mild or moderate in some reports. mdpi.commdpi.com It is noteworthy that the structurally similar compound avarol, a stereoisomer, exhibits approximately 20 times greater activity against P388 cells, highlighting how stereochemistry can influence biological function. nih.gov

Cell LineCancer TypeObserved Sensitivity to this compoundSource
P388Murine Lymphocytic LeukemiaCytotoxic activity observed. mdpi.comtandfonline.com Described as having lower activity compared to its stereoisomer, avarol. nih.gov mdpi.comtandfonline.comnih.gov
A549Human Lung CarcinomaPotent cytotoxic effect reported. frontiersin.org frontiersin.org
K562Human Chronic Myelogenous LeukemiaPotent cytotoxic effect reported. frontiersin.org frontiersin.org

The potency of this compound's cytotoxic activity is quantified using the half-maximal inhibitory concentration (IC50) or the median effective dose (ED50). These values represent the concentration of the compound required to inhibit 50% of the cellular process being measured, such as cell growth or viability. nih.gov For this compound, cytotoxic investigations against K562 and A549 cell lines showed an IC50 value below 10 μM. frontiersin.org Specifically against the P388 leukemia cell line, reported values include an ED50 of 17.5 μg/mL and an IC50 of 18 µg/mL in separate studies. mdpi.comtandfonline.com Furthermore, this compound has been found to inhibit several medically relevant protein kinases with IC50 values as low as 4 µM, which may contribute to its anticancer effects. nih.gov

Cell LineParameterValueSource
P388ED5017.5 μg/mL mdpi.com
P388IC5018 μg/mL tandfonline.com
K562IC50< 10 μM frontiersin.org
A549IC50< 10 μM frontiersin.org
Various Protein KinasesIC50As low as 4 μM nih.gov

In addition to its anticancer properties, this compound has been investigated for its ability to combat pathogenic microorganisms. mdpi.com Sesquiterpene quinones and hydroquinones, the class of compounds to which this compound belongs, are often recognized for their antibacterial and cytotoxic properties. mdpi.com The antimicrobial activity is thought to be related to the hydroquinone (B1673460) moiety, which can be oxidized to the more toxic quinone form within the target organism. mdpi.com

While the broader class of this compound-type compounds is known to possess antibacterial effects, specific data detailing the minimum inhibitory concentration (MIC) of this compound against particular bacterial strains is limited in the available research. mdpi.com General findings suggest that these types of marine natural products exhibit activity, but more targeted studies on this compound are required to fully characterize its antibacterial spectrum. mdpi.commdpi.com

This compound has demonstrated positive results in antifungal assays. mdpi.com Specifically, it has shown efficacy against the fungal species Penicillium notatum and Aspergillus oryzae. mdpi.com This suggests a potential role for this compound in addressing fungal infections, although further research is needed to determine its potency and spectrum of activity against a wider range of fungal pathogens.

Activity TypePathogenResultSource
AntifungalPenicillium notatumPositive inhibitory activity observed. mdpi.com
AntifungalAspergillus oryzaePositive inhibitory activity observed. mdpi.com

Antimicrobial Efficacy Against Pathogenic Microorganisms

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) analysis, which correlates the chemical structure of a molecule with its biological activity, is a cornerstone of medicinal chemistry. journalcsij.comsioc-journal.cn For this compound and its derivatives, SAR studies provide crucial insights into the molecular features required for their biological effects. These investigations help identify the key structural motifs responsible for activity and guide the design of new analogues with potentially improved efficacy and selectivity. journalcsij.comoncodesign-services.com While comprehensive SAR libraries for this compound are not extensively documented, analysis of the parent compound, its natural derivatives, and its mechanism of action provides a foundational understanding of its pharmacophoric requirements and the impact of structural alterations.

The primary biological activities associated with this class of compounds include cytotoxic and antibacterial effects. nih.gov A significant breakthrough in understanding the mechanism of action for this structural class came from the identification of farnesyl diphosphate (B83284) synthase (FPPS) as a molecular target for Arenarone, the oxidized quinone form of this compound. pnas.org This finding has been pivotal in elucidating the specific structural features that govern bioactivity.

Identification of Pharmacophores

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is essential for its interaction with a biological target and the triggering of a biological response. slideshare.netresearchgate.net For the this compound/Arenarone system, the pharmacophore can be defined by analyzing the interactions of Arenarone with its identified enzyme target, FPPS. pnas.org

Research using X-ray crystallography has shown that Arenarone inhibits human FPPS by binding to the homoallylic site, which is the binding site for the substrate isopentenyl diphosphate (IPP). pnas.org This provides direct insight into the essential pharmacophoric features:

The Quinone Ring: The 1,4-benzoquinone (B44022) moiety of Arenarone is a critical feature. It acts as the primary interacting element within the enzyme's binding pocket. Its ability to participate in specific interactions, likely involving hydrogen bonds and hydrophobic contacts, is essential for binding and inhibition. pnas.org This quinone ring is a common feature in many bioactive marine natural products. nih.gov

The Rearranged Drimane (B1240787) Skeleton: This bulky, lipophilic sesquiterpenoid portion of the molecule serves as a scaffold. Its main role is to provide the correct size, shape, and conformational rigidity to orient the quinone headgroup optimally within the binding site of the target protein. nih.govpnas.org

Spatial Relationship: The specific covalent linkage and spatial orientation between the terpenoid scaffold and the quinone ring are crucial for positioning the molecule correctly for biological activity.

Based on the binding mode of Arenarone with FPPS, the key pharmacophoric points can be summarized as a combination of a hydrophobic, bulky group (the drimane skeleton) connected to a planar aromatic system containing hydrogen bond acceptors (the quinone carbonyls). pnas.org

Impact of Structural Modifications on Efficacy and Selectivity

Modifying the chemical structure of this compound can lead to significant changes in biological efficacy and target selectivity. oncodesign-services.com Key modifications include the oxidation state of the hydroquinone ring, alterations to the terpenoid backbone, and dimerization.

Oxidation State of the Hydroquinone/Quinone Moiety

The most fundamental structural modification is the oxidation of the hydroquinone ring of this compound to the quinone ring of Arenarone. This conversion has a profound impact on biological activity.

This compound (Hydroquinone): The hydroquinone form is associated with antioxidant properties. semanticscholar.org It can act as a radical scavenger. In the context of enzyme inhibition, it may function as a pro-drug, being oxidized to the active quinone form in vivo or in situ.

Arenarone (Quinone): The quinone form is the active species for the inhibition of FPPS. pnas.org Quinones are known electrophiles and can engage in Michael additions with nucleophilic residues (like cysteine) in proteins, which could be an additional or alternative mechanism of action. This suggests that the conversion to the quinone is a critical activation step for at least some of its cytotoxic effects.

Modifications to the Terpenoid Scaffold

Although specific synthetic analogues of the this compound terpenoid core with corresponding activity data are not detailed in the reviewed literature, general principles of SAR suggest that modifications to this scaffold would significantly affect activity. nih.gov The drimane skeleton's role is to ensure proper docking with the target. nih.govpnas.org Therefore, changes to its stereochemistry, size, or flexibility could decrease or abolish binding affinity by disrupting the optimal orientation of the quinone headgroup.

Dimerization

Nature provides examples of more complex derivatives, such as popolohuanone E, which is an oxidatively dimerized analogue. researchgate.net The formation of such dimers represents a significant structural modification that can dramatically alter the biological profile. Popolohuanone E has demonstrated selective cytotoxic behavior, indicating that dimerization can lead to changes in efficacy and, importantly, selectivity against different cell lines. researchgate.net This suggests that creating dimers of this compound or its derivatives could be a viable strategy for developing agents with novel or more selective therapeutic properties.

The table below summarizes the key structural features of this compound and its direct derivative Arenarone and their established roles in biological activity.

CompoundKey Structural FeatureImplied Role in Bioactivity
This compound Hydroquinone RingAntioxidant activity; Potential pro-drug form. pnas.orgsemanticscholar.org
Rearranged Drimane SkeletonProvides structural scaffold for positioning the hydroquinone ring. nih.gov
Arenarone 1,4-Benzoquinone RingActive pharmacophore for FPPS inhibition; Electrophilic center. pnas.org
Rearranged Drimane SkeletonOrients the quinone headgroup within the enzyme active site. pnas.org
Popolohuanone E Dimerized StructureConfers selective cytotoxicity, altering the efficacy and selectivity profile. researchgate.net

Molecular Mechanisms of Action of Arenarol

Target Identification and Validation Studies for Arenarol

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound like this compound. Various advanced methodologies are employed to pinpoint the proteins and pathways through which this compound exerts its effects.

Proteomic Approaches (e.g., Affinity Chromatography, SILAC)

Proteomic strategies are powerful tools for identifying the direct binding partners of a small molecule within the complex environment of a cell. frontiersin.org These methods can reveal the primary targets and downstream protein expression changes, offering a comprehensive view of the compound's impact. frontiersin.org

Affinity Chromatography: This technique is a cornerstone of target identification. frontiersin.org It involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support, such as a chromatography resin. researchgate.net A cell lysate containing a mixture of proteins is then passed over this resin. researchgate.net Proteins that specifically bind to the immobilized compound are retained, while non-binding proteins are washed away. researchgate.net The bound proteins can then be eluted and identified using mass spectrometry. researchgate.net This approach, also known as compound-centered chemical proteomics (CCCP), directly "hooks" the target proteins based on their affinity for the compound. frontiersin.org

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a quantitative mass spectrometry technique that allows for the precise comparison of protein abundances between different cell populations. nptel.ac.inforth.gr In the context of target identification, cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. nptel.ac.inforth.gr One population is treated with the compound of interest (e.g., this compound), while the other serves as a control. The lysates from both populations are then combined, and the proteins are analyzed by mass spectrometry. forth.gr By comparing the intensity of the light and heavy isotopic peaks for each protein, researchers can identify proteins whose expression levels are significantly altered by the compound's presence. forth.gr This method is particularly effective for distinguishing specific interactors from non-specific background binding in affinity purification experiments. forth.gr Combining SILAC with affinity purification (a strategy sometimes referred to as MAP-SILAC) enhances the stringency of target identification by allowing for the differentiation between stable and dynamic protein interactions. forth.gr

While specific studies detailing the use of affinity chromatography and SILAC for this compound target identification are not prevalent in the public domain, these are standard and powerful methodologies for such purposes. frontiersin.orgmdpi.comnih.gov

Genomic and Transcriptomic Profiling (e.g., RNA-seq, Microarray)

Genomic and transcriptomic analyses provide insights into how a compound affects gene expression at the RNA level. These methods can reveal the downstream consequences of a drug-target interaction, helping to map the affected signaling pathways.

RNA-sequencing (RNA-seq) and Microarrays: These are high-throughput techniques used to profile the entire transcriptome of a cell or tissue. plos.orgnih.gov RNA-seq directly sequences the RNA molecules present in a sample, offering high sensitivity, a broad dynamic range, and the ability to detect novel transcripts and splice variants. plos.orgresearchgate.net Microarrays, on the other hand, use probes of known sequences to measure the abundance of corresponding RNA transcripts. plos.orgnih.gov Both methods can effectively identify genes that are either upregulated or downregulated in response to treatment with a compound like this compound. nih.govnih.gov For instance, studies on this compound's effect on melanogenesis have shown that it abrogates the endothelin 1 (EDN1)-stimulated expression of key melanogenic enzymes like tyrosinase at the transcriptional level. nih.govnih.gov This suggests that this compound's primary target ultimately leads to a cascade of events that alter the transcription of these genes. nih.govnih.gov Transcriptomic data can be used in a hypothesis-driven manner to investigate the effects on pre-selected pathways or in an exploratory fashion to uncover novel mechanisms. researchgate.netnih.gov

Metabolomic Perturbation Analysis

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. nih.gov Analyzing the perturbations in the metabolome following treatment with a compound can reveal which metabolic pathways are affected.

Metabolomic Profiling: This approach involves the comprehensive analysis of all small molecule metabolites in a biological sample using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org By comparing the metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify significant changes in the levels of various metabolites. nih.govnih.gov These changes can point towards the inhibition or activation of specific enzymes or pathways. For example, a buildup of a particular substrate and a depletion of its corresponding product would suggest the inhibition of the enzyme that catalyzes that reaction. This untargeted approach can provide a global view of the metabolic state of the cell and how it is perturbed by the compound. nih.govfrontiersin.org While specific metabolomic studies on this compound are not widely published, this method offers a powerful, complementary approach to proteomics and transcriptomics for understanding its molecular mechanisms. elifesciences.org

This compound Interactions with Specific Biomolecules

Research has identified several specific biomolecules with which this compound interacts, leading to its observed biological activities. These interactions have been characterized through various biochemical and cellular assays.

Enzyme Inhibition Kinetics and Characterization (e.g., protein kinases, tyrosinase)

This compound has been shown to be a potent inhibitor of several enzymes, particularly protein kinases and tyrosinase. nih.govjapsonline.compnas.org

Protein Kinases: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by adding phosphate (B84403) groups to proteins. nih.gov Their dysregulation is implicated in many diseases, including cancer. nih.gov this compound has been identified as a potent inhibitor of several medically relevant protein kinases. nih.gov The inhibition of these kinases can disrupt the signaling pathways they control. For example, in the context of melanogenesis, this compound was found to suppress the endothelin 1-induced phosphorylation of MEK and ERK, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov However, it did not directly inhibit the upstream kinase, Raf-1, in vitro, suggesting an indirect mechanism of MEK phosphorylation interruption. nih.govnih.gov Kinetic studies are essential to understand the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's affinity for the enzyme, often expressed as the inhibition constant (Ki). wikipedia.orgnih.gov

Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis. japsonline.comjapsonline.com Its inhibition is a common strategy for skin-lightening agents. japsonline.comjapsonline.com this compound has demonstrated a potent inhibitory effect on tyrosinase activity in B16 melanoma cells, with an IC50 value of less than 3 µM. japsonline.combvsalud.org This inhibition contributes to its anti-melanogenic properties. japsonline.combvsalud.org Interestingly, while this compound treatment of B16 cells leads to reduced tyrosinase activity, direct treatment of cell lysates with this compound does not affect the enzyme's activity, suggesting that this compound does not directly inhibit the tyrosinase enzyme itself. nih.gov Instead, it appears to downregulate the expression of the tyrosinase gene at both the transcriptional and translational levels. nih.govnih.gov

Farnesyl Diphosphate (B83284) Synthase (FPPS): Arenarone, a closely related compound to this compound, has been shown to inhibit farnesyl diphosphate synthase (FPPS). pnas.orgnih.gov FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. nih.gov Arenarone inhibits FPPS by binding to the isopentenyl diphosphate site. pnas.org Given the structural similarity, it is plausible that this compound may also interact with this or other enzymes in the isoprenoid biosynthesis pathway.

Receptor Binding Assays (e.g., EDNRB)

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. europa.eumerckmillipore.com These assays are crucial for understanding the effects of compounds that act on cell surface receptors.

Endothelin Receptor Type B (EDNRB): The endothelin receptor type B (EDNRB) is a G protein-coupled receptor that, when activated by its ligand endothelin-1 (B181129) (EDN1), stimulates melanogenesis in melanocytes. uniprot.orgwikipedia.orgmedlineplus.gov this compound has been shown to abrogate the melanogenic effects stimulated by EDN1. nih.govnih.gov While direct binding assays of this compound to EDNRB have not been explicitly detailed in the available literature, the compound's ability to block the downstream signaling cascade initiated by EDN1 binding to EDNRB strongly suggests an interaction with this pathway. nih.govnih.gov this compound's mechanism involves the interruption of MEK phosphorylation, a key step in the EDN1-EDNRB signaling pathway that leads to melanin production. nih.govnih.gov This indicates that this compound acts downstream of the receptor, or possibly modulates the receptor's activity or its coupling to G proteins, rather than directly competing with EDN1 for binding. nih.govnih.gov

Data Tables

Table 1: this compound's Effect on Melanogenesis-Related Proteins and Activities Data compiled from studies on normal human melanocytes (NHMs) and B16 melanoma cells.

ParameterEffect of this compoundCell TypeConcentrationReference
Tyrosinase Expression (Transcriptional)Significant abrogation of EDN1-stimulated expressionNHMs1.0 - 3.0 µM nih.govnih.gov
Tyrosinase Expression (Translational)Significant abrogation of EDN1-stimulated expressionNHMs1.0 - 3.0 µM nih.govnih.gov
Tyrosinase Enzymatic ActivityMarked inhibitory effectB16 cells0.3 - 3.0 µM nih.gov
Tyrosinase-related protein 1 (TRP-1) ExpressionSignificant abrogation of EDN1-stimulated expressionNHMs1.0 - 3.0 µM nih.govnih.gov
Dopachrome tautomerase (DCT) ExpressionSignificant abrogation of EDN1-stimulated expressionNHMs1.0 - 3.0 µM nih.govnih.gov
Microphthalmia-associated transcription factor (MITF) ExpressionAttenuation of increased expressionNHMs1.0 - 3.0 µM nih.govnih.gov
MEK PhosphorylationSignificant suppression of EDN1-induced phosphorylationNHMs1.0 - 3.0 µM nih.govnih.gov
ERK PhosphorylationSignificant suppression of EDN1-induced phosphorylationNHMs1.0 - 3.0 µM nih.govnih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant strategy for therapeutic intervention. nih.govrsc.orgfrontiersin.org The chemical compound this compound has been identified as a modulator of such interactions, primarily through its activity as a protein kinase inhibitor. Research indicates that this compound and its isomer, isothis compound, are capable of inhibiting several medically relevant protein kinases, with IC₅₀ values as low as 4 µM. nih.govsemanticscholar.org

A key pathway affected by this compound is the Ras/Raf/MEK/ERK signaling cascade, which is crucial in regulating cell growth and proliferation. In studies on normal human melanocytes, this compound was found to significantly disrupt the endothelin-1 (EDN1) stimulated signaling pathway. nih.govnih.gov Specifically, it suppresses the phosphorylation of MEK (Mitogen-activated protein kinase kinase) and the downstream proteins ERK (Extracellular signal-regulated kinase), MITF (Microphthalmia-associated transcription factor), and CREB (cAMP response element-binding protein). nih.gov Interestingly, the activity of Raf-1, an upstream kinase that activates MEK, was not directly inhibited by this compound in in-vitro assays. nih.govnih.gov This suggests that this compound's mechanism for interrupting MEK phosphorylation is not due to direct Raf-1 inactivation but through a yet-to-be-determined mechanism. nih.govnih.gov

The table below summarizes the observed inhibitory effects of this compound on key protein kinases.

Target ProteinObserved EffectPathwaySource(s)
MEK Inhibition of phosphorylationRas/Raf/MEK/ERK nih.gov, nih.gov
ERK Inhibition of phosphorylationRas/Raf/MEK/ERK nih.gov
Various Protein Kinases General inhibitory activityNot specified nih.gov, semanticscholar.org

DNA/RNA Binding Studies

The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents. Transcription factors, for example, regulate gene expression through their ability to bind to DNA, proteins, and RNA. mit.edunih.gov However, direct experimental studies focusing on the binding of this compound to DNA or RNA are not extensively detailed in the currently reviewed scientific literature. While some DNA/RNA-binding proteins have been identified through structural similarity to known domains, this compound has not been highlighted in this context. mdpi.com

It is worth noting that related marine hydroquinones have been studied for their effects on DNA. For instance, the avarol/avarone redox couple, which shares a structural class with this compound, has been shown to cause DNA damage, which is a principal cause of its cytotoxicity. nih.gov However, DNA damage mechanisms are distinct from direct DNA binding studies, which would characterize the affinity and mode of association between a compound and a nucleic acid sequence. nih.gov Therefore, while this compound's cytotoxic profile suggests it interferes with fundamental cellular processes, its capacity to directly bind to DNA or RNA remains an area for future investigation.

Cellular Pathway Modulation by this compound

This compound's biological activity stems from its ability to modulate key cellular pathways that govern cell fate, including survival, proliferation, and death. Its potent cytotoxic effects against various cancer cell lines infer its significant impact on these fundamental processes. nih.gov

Apoptosis Pathway Activation (Intrinsic and Extrinsic) (Inferred from cytotoxicity)

Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating damaged or cancerous cells. wikipedia.org It can be initiated through two primary signaling routes: the intrinsic (or mitochondrial) pathway and the extrinsic pathway. teachmeanatomy.infothermofisher.com The intrinsic pathway is triggered by intracellular stresses like DNA damage or biochemical stress, leading to the release of mitochondrial proteins such as cytochrome c. thermofisher.comnih.gov The extrinsic pathway is activated by external signals, where extracellular ligands bind to cell-surface death receptors, initiating a signaling cascade. wikipedia.orgteachmeanatomy.info Both pathways converge on the activation of caspases, which are proteases that dismantle the cell. thermofisher.com

Cell Cycle Arrest Mechanisms (Inferred from cytotoxicity)

The cell cycle is a series of events that leads to cell division and replication. frontiersin.org This process is tightly controlled by checkpoints that ensure the fidelity of genetic information. Key regulators include cyclin-dependent kinases (CDKs) and their cyclin partners, which drive the cell through different phases. mdpi.com Cell cycle arrest is a crucial anti-cancer mechanism that halts the proliferation of malignant cells. frontiersin.org This arrest is often mediated by tumor suppressor pathways like the p53/p21 and p16/pRB pathways, which inhibit CDK activity. frontiersin.orgmdpi.com

Given this compound's demonstrated cytotoxic and anti-proliferative effects, it is inferred that the compound induces cell cycle arrest. nih.gov By disrupting signaling cascades like the MEK/ERK pathway, which is vital for cell growth, this compound likely interferes with the proteins that regulate cell cycle progression. nih.gov The inhibition of proliferation in cancer cells treated with cytotoxic agents is a hallmark of cell cycle arrest, often occurring at the G2/M or other checkpoints to prevent mitosis. mdpi.comdbcls.jp This inferred mechanism positions this compound as a compound that likely targets the cellular machinery responsible for uncontrolled cancer cell division.

Autophagy Induction or Inhibition (Inferred from general cellular mechanisms)

Autophagy is a catabolic process where cells degrade and recycle their own components through lysosomes. nih.gov This pathway plays a dual role in cancer; it can act as a survival mechanism, helping cells endure stress, or it can lead to a form of programmed cell death. mdpi.com The relationship between autophagy and other cellular processes like apoptosis is complex, and its modulation is a target for cancer therapy. nih.gov ER stress, for instance, is a condition that can either induce or inhibit autophagy. nih.gov

The specific role of this compound in either inducing or inhibiting autophagy is not explicitly detailed in the available literature. However, based on its known effects, several possibilities can be inferred. As a cytotoxic agent that disrupts cellular signaling, this compound could induce ER stress, which in turn could trigger an autophagic response. frontiersin.org Depending on the cellular context, this could either be a protective response or contribute to cell death. frontiersin.org Conversely, some chemical modulators can both initiate autophagy and block its final degradation steps, leading to cellular stress and death. plos.org Determining whether this compound promotes or suppresses autophagy is a key area for further research to fully understand its mechanism of action.

Inhibition of Angiogenesis (Inferred from general anti-cancer mechanisms)

Angiogenesis is the formation of new blood vessels from pre-existing ones and is a critical process for tumor growth and metastasis. mdpi.com Tumors require a dedicated blood supply to receive nutrients and oxygen, making the inhibition of angiogenesis a key anti-cancer strategy. cancer.govnih.gov This process is controlled by signaling molecules, most notably the Vascular Endothelial Growth Factor (VEGF), which binds to its receptors (VEGFR) on endothelial cells to promote blood vessel growth. cancer.gov

Computational and Structural Biology Approaches to this compound-Target Interactions

The elucidation of the molecular mechanisms underlying the biological activities of this compound and its closely related derivatives has been significantly advanced by computational and structural biology techniques. These methods provide atomic-level insights into how these compounds interact with their biological targets, guiding further drug development and optimization.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in identifying and characterizing the interaction of this compound-like compounds with their protein targets. These approaches predict the binding conformation and stability of the ligand-protein complex.

A notable study employed virtual screening, which utilizes molecular docking, to identify inhibitors of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway and a target for drugs against bone diseases and cancer. pnas.orgpnas.org The virtual screening was performed on a structural ensemble of human FPPS (HsFPPS) that included both existing X-ray crystal structures and conformations generated from molecular dynamics simulations. pnas.orgpnas.org This approach led to the identification of several compounds, including arenarone, the oxidized quinone form of this compound, as a potential inhibitor. pnas.org

The process involved several key steps:

Generation of Protein Conformations: MD simulations were performed on HsFPPS to generate a range of realistic protein conformations for the virtual screen. pnas.orgpnas.org This is crucial as proteins are dynamic entities, and using multiple conformations (an ensemble) increases the chances of finding a compatible binding pocket for the ligand.

Virtual Screening: A library of compounds was computationally docked against the ensemble of FPPS structures. pnas.orgpnas.org Docking algorithms predicted the preferred binding poses and scored the interactions, ranking the compounds based on their predicted binding affinity. pnas.orgpnas.org

Hit Identification: Based on the docking scores and analysis, arenarone was selected as a candidate for further experimental validation, which confirmed its inhibitory activity against FPPS. pnas.org

Molecular dynamics simulations are also used to assess the stability of the ligand-protein complex predicted by docking. tijer.org By simulating the complex over time (e.g., nanoseconds), researchers can observe the dynamics of the interaction, confirm the stability of key hydrogen bonds and other interactions, and calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. tijer.orguni-koeln.de

Co-crystallization and Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes (Inferred from structural biology methods)

While direct co-crystallization or Cryo-EM structures of this compound are not available, the X-ray crystal structure of its oxidized form, arenarone, in complex with human farnesyl diphosphate synthase (HsFPPS) has been successfully determined. pnas.org This provides a detailed, experimentally-derived view of how this class of compounds binds to a specific protein target.

The structure of the HsFPPS-arenarone complex, solved in the presence of the bisphosphonate zoledronate, revealed that arenarone binds to the isopentenyl diphosphate (IPP) binding site. pnas.org This was a significant finding, as it demonstrated a novel binding mode for a non-bisphosphonate inhibitor of FPPS. pnas.org The crystallographic data provides precise information on the atomic coordinates and the quality of the structure determination. pnas.org

Table 1: Crystallographic Data for Arenarone-HsFPPS Complex

Data Value
PDB ID 4P0W pnas.org
Resolution (Å) 2.40 pnas.org
R-work / R-free 0.203 / 0.252 pnas.org
Space group P 1 21 1 pnas.org
Unit Cell Dimensions
a, b, c (Å) 71.9, 76.5, 84.4 pnas.org
α, β, γ (°) 90, 111.4, 90 pnas.org

Data sourced from Liu et al., 2014. pnas.org

The crystal structure revealed specific molecular interactions between arenarone and the amino acid residues of the FPPS active site. The hydroquinone (B1673460) moiety of arenarone is positioned deep within the IPP binding pocket, with key interactions including a close proximity of one of the carbonyl oxygens to the side chain of Arg60. pnas.org This detailed structural information is invaluable for structure-based drug design, allowing for the rational design of new this compound derivatives with improved potency and selectivity for FPPS.

The use of Cryo-Electron Microscopy (Cryo-EM) is another powerful technique in structural biology for determining the high-resolution structures of biological macromolecules, including protein-ligand complexes. anl.govmdpi.com Cryo-EM is particularly advantageous for large, flexible complexes or membrane proteins that are difficult to crystallize. anl.govresearchgate.net While no Cryo-EM structures involving this compound have been reported, this technique represents a promising future avenue for studying the interactions of this compound with other potential biological targets that may be less amenable to X-ray crystallography.

Analytical Methodologies for Arenarol Research

Quantitative Analysis of Arenarol in Biological Matrices (Non-Human)

Quantifying this compound in non-human biological samples, such as extracts from its source organism, the marine sponge Dysidea arenaria, is crucial for understanding its biosynthesis, chemical ecology, and potential applications. This requires highly sensitive and selective methods to distinguish this compound from a multitude of other co-occurring metabolites.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of organic molecules like this compound from complex mixtures. rsc.org Its combination of the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry makes it ideal for analyzing biological extracts. rsc.orgmdpi.com While specific, validated LC-MS methods for this compound quantification are not extensively detailed in publicly available literature, a standard method can be developed based on established principles for natural product analysis. restek.comyoutube.comnih.gov

Method development for this compound would involve several key steps:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., sponge tissue) using an appropriate organic solvent, followed by filtration and dilution.

Chromatographic Separation: Utilizing a reverse-phase HPLC column (e.g., C18) to separate this compound from other compounds based on polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a formic acid additive to improve peak shape and ionization, would be optimized.

Mass Spectrometric Detection: Employing an electrospray ionization (ESI) source, likely in negative ion mode to deprotonate the hydroquinone (B1673460) hydroxyl groups. Quantification would be achieved using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode. mdpi.com This involves selecting the deprotonated parent ion ([M-H]⁻) and a specific fragment ion for highly selective detection.

A hypothetical LC-MS/MS method for this compound is outlined below.

ParameterConditionPurpose
LC Column C18 (e.g., 2.1 mm x 100 mm, 2.7 µm)Separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for elution.
Flow Rate 0.3 mL/minOptimized for column dimensions and system pressure.
Ionization Mode Electrospray Ionization (ESI), NegativeTo generate ions for MS detection.
MS/MS Transition Precursor Ion (Q1): m/z 313.2Fragment Ion (Q3): To be determined

This table represents a theoretical model for method development, as specific validated parameters for this compound are not widely published.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying compounds within a sample. scioninstruments.comwikipedia.org It is best suited for analytes that are volatile and thermally stable. This compound, with its polar hydroquinone moiety, has low volatility. Therefore, its analysis by GC-MS would likely require a derivatization step to convert the polar hydroxyl groups into less polar, more volatile ethers or esters (e.g., by silylation).

GC-MS has been employed in the analysis of natural products related to this compound. semanticscholar.orgresearchgate.net Its application for this compound would proceed as follows:

Derivatization: The sample extract is treated with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups of this compound to trimethylsilyl (B98337) (TMS) ethers.

Injection: The derivatized sample is injected into the GC, where it is vaporized at a high temperature. wikipedia.org

Separation: The vaporized compounds are separated as they travel through a capillary column, with separation based on boiling point and interactions with the column's stationary phase. wikipedia.org

Detection: The separated compounds are ionized (typically by electron impact), fragmented, and detected by the mass spectrometer, which generates a unique mass spectrum for each compound. getenviropass.com

GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural elucidation and library matching.

ParameterConditionPurpose
Derivatization Silylation (e.g., with BSTFA)To increase volatility and thermal stability.
GC Column Non-polar (e.g., DB-5ms)Separation based on boiling point.
Carrier Gas Helium or HydrogenTo carry the sample through the column.
Ionization Mode Electron Impact (EI), 70 eVTo create reproducible fragmentation patterns.
Detection Mass Spectrometer (Scan or SIM mode)To identify and/or quantify the analyte.

This table represents a general approach, as specific GC-MS applications for this compound quantification are not prominently documented.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution, sensitivity, and the potential for accurate quantification through densitometry. ijprajournal.comcamag.com This technique is well-suited for the analysis of complex mixtures like plant or marine sponge extracts. nih.goveurofinsus.com While a specific HPTLC method for this compound is not detailed in the literature, a method can be inferred from its chemical structure and general practices for similar phenolic and terpenoid compounds.

The process would involve:

Sample Application: Precisely applying the sample extract as a band onto an HPTLC plate (e.g., silica (B1680970) gel 60F₂₅₄). nih.gov

Development: Placing the plate in a chamber with a mobile phase optimized for separation. For a medium-polarity compound like this compound, a mixture such as hexane (B92381) and ethyl acetate (B1210297) would be appropriate. nih.gov

Detection & Quantification: After development, the plate is dried and the separated bands are visualized under UV light (this compound would absorb UV light due to its aromatic ring). The absorbance of the this compound band is then measured using a densitometer at its wavelength of maximum absorbance. nih.govnih.gov The concentration is determined by comparing the integrated peak area to that of a known standard.

This method is advantageous for screening multiple samples simultaneously and is more cost-effective than LC-MS or GC-MS. nih.gov

Spectroscopic Assays for this compound Detection and Quantification

Spectroscopic assays are fundamental tools for detecting and quantifying molecules by measuring their interaction with electromagnetic radiation. mdpi.comresearchgate.net These methods are often rapid and can be adapted for high-throughput screening.

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet or visible light by a compound in solution. wikipedia.orgmt.com The hydroquinone ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths. According to published data, this compound in ethanol (B145695) exhibits a maximum absorbance (λmax) at 287 nm. researchgate.net

This property can be used for quantification based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. wikipedia.org To perform a quantitative analysis, a calibration curve would be prepared using pure this compound standards of known concentrations. The absorbance of the unknown sample is then measured at 287 nm, and its concentration is determined from the calibration curve. This method is simple and fast but can be limited by interference from other compounds in a mixture that also absorb at or near the same wavelength. wikipedia.org

Known UV-Vis Spectral Data for this compound

ParameterValueReference
λmax (in Ethanol) 287 nm researchgate.net
log ε 3.55 researchgate.net

Fluorescence spectroscopy is an exceptionally sensitive detection method based on a molecule's ability to emit light after absorbing it. nih.govmdpi.com Phenolic compounds like the hydroquinone moiety of this compound are often naturally fluorescent. This intrinsic fluorescence could be harnessed for detection and quantification.

A fluorescence-based assay would involve:

Excitation: Exciting the sample at the wavelength of maximum absorption for this compound's fluorophore.

Emission: Measuring the intensity of the light emitted at a longer wavelength.

The intensity of the emitted light is typically proportional to the analyte's concentration, allowing for sensitive quantification. rsc.org This method offers greater selectivity and sensitivity than UV-Vis absorbance spectroscopy. nih.gov While specific fluorescence-based assays for this compound are not described in the available literature, the inherent properties of its hydroquinone structure suggest this is a viable and powerful approach for its detection. bmbreports.orgrsc.org

Bioanalytical Methods for this compound Metabolic Profiling (Non-Human)

The bioanalytical investigation of this compound's metabolic fate in non-human models is a critical step in its preclinical development, providing insights into its biotransformation and the potential for active or toxic metabolites. These studies are foundational for extrapolating pharmacokinetic and safety data to humans. The primary analytical techniques for metabolite profiling and identification include liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), which offer high sensitivity and structural elucidation capabilities. alwsci.comnih.goveuropeanpharmaceuticalreview.com Nuclear magnetic resonance (NMR) spectroscopy also serves as a powerful tool for the definitive structural characterization of complex metabolites. alwsci.comnih.gov

In non-human metabolic studies, various biological matrices such as plasma, urine, feces, and tissue homogenates are analyzed to create a comprehensive metabolic map. nih.gov The choice of animal species for these studies is guided by comparing their in vitro metabolic profiles with human-derived systems to ensure relevance. nih.gov Common non-rodent species in nonclinical safety studies include dogs and non-human primates, with the selection depending on which species' metabolism most closely resembles that of humans for the compound class. nih.gov

Identification of this compound Metabolites (Inferred from ADME studies)

As of the latest available scientific literature, specific studies detailing the in vivo or in vitro metabolic profiling of this compound in any non-human species have not been published. This compound is a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea arenaria. nih.govwikipedia.orgmdpi.com Research on this compound has predominantly focused on its isolation, chemical synthesis, and its various biological activities, such as protein kinase inhibition and anti-melanogenic properties. nih.govubc.ca

While direct metabolic data for this compound is absent, the metabolism of other sesquiterpenoid hydroquinones and related compounds can offer hypothetical pathways. Generally, compounds with a hydroquinone moiety can undergo oxidation to the corresponding quinone. For this compound, this would form Arenarone. Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes, could introduce hydroxyl groups onto the terpene skeleton. nih.gov Phase II metabolism would likely involve conjugation of the hydroquinone hydroxyls or any newly formed hydroxyl groups with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion. alwsci.com

For example, studies on the related compound hydroquinone show it is metabolized to p-benzoquinone and subsequently conjugated with glucuronide, sulfate, and mercapturic acid derivatives for excretion, primarily in the urine. who.int Similarly, the metabolism of another complex natural product, anastrozole, involves oxidation by CYP3A4 to an alcohol, which then undergoes extensive glucuronidation. researchgate.net Based on these general principles, one could infer potential metabolites for this compound.

Table 1: Hypothetical this compound Metabolites Inferred from General Metabolic Pathways (Non-Human) (Note: This table is speculative due to the absence of published data on this compound metabolism.)

Putative Metabolite NameParent CompoundMetabolic PathwayPotential Biological Matrix
ArenaroneThis compoundOxidationLiver, Plasma
Hydroxy-arenarolThis compoundPhase I (Hydroxylation)Liver, Plasma, Urine
This compound-glucuronideThis compoundPhase II (Glucuronidation)Liver, Plasma, Urine, Bile
This compound-sulfateThis compoundPhase II (Sulfation)Liver, Plasma, Urine
Hydroxy-arenarol-glucuronideHydroxy-arenarolPhase II (Glucuronidation)Liver, Plasma, Urine, Bile

In Vitro and In Vivo (Non-Human) Metabolic Stability Studies

There are currently no published studies specifically detailing the in vitro or in vivo metabolic stability of this compound in non-human species.

Metabolic stability assays are crucial for predicting a compound's in vivo behavior, including its half-life and clearance. scispace.com These studies are typically conducted early in drug discovery to identify compounds with favorable pharmacokinetic properties. scispace.com

In Vitro Stability: Standard in vitro methods to assess metabolic stability involve incubating the compound with liver subcellular fractions (microsomes, S9) or intact cells (hepatocytes) from various preclinical species (e.g., rat, mouse, dog, cynomolgus monkey) and humans. scispace.com Liver microsomes contain a high concentration of Phase I enzymes like CYPs, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. scispace.com The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). scispace.com For compounds that are poorly soluble, specialized assay conditions, such as using a cosolvent, may be required to obtain reliable results. probes-drugs.org

In Vivo Stability: In vivo stability is assessed through pharmacokinetic studies in animal models. After administration of this compound, blood samples would be collected over time to determine its concentration and calculate key parameters like clearance, volume of distribution, and elimination half-life. nih.gov The use of radiolabeled compounds (e.g., with ¹⁴C or ³H) is the gold standard for in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies, as it allows for a complete mass balance assessment and the tracking of all drug-related material. Current time information in Houston, TX, US.

Given the lack of specific data for this compound, the following table illustrates the typical format and parameters that would be reported from such studies.

Table 2: Representative Data from In Vitro Metabolic Stability Assays (Hypothetical for this compound) (Note: This table contains example data and does not represent actual findings for this compound.)

Test SystemSpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or per 10⁶ cells)
Liver MicrosomesRat2527.7
Liver MicrosomesDog4515.4
Liver MicrosomesMonkey3818.2
HepatocytesRat2034.7
HepatocytesDog3519.8
HepatocytesMonkey3023.1

Advanced Research Directions and Future Perspectives on Arenarol

Exploration of New Arenarol-Producing Microorganisms or Marine Invertebrates

The quest for novel sources of this compound and its analogs is an active area of research, driven by the need for sustainable production methods to meet potential therapeutic demand. While the marine sponge Dysidea arenaria is the most well-known producer of this compound, researchers are increasingly exploring other marine invertebrates and their associated microorganisms. researchgate.netnih.gov Marine sponges, in particular, are recognized as hotspots of microbial diversity, and it is widely believed that many of the bioactive compounds isolated from them are actually produced by their symbiotic microorganisms. researchgate.netmdpi.comvliz.be This has led to a bioprospecting approach that targets the microbial symbionts of marine invertebrates. vliz.be

The rationale behind this exploration is twofold. Firstly, identifying the true microbial producers of this compound could pave the way for fermentation-based production, which is often more scalable and cost-effective than harvesting from marine environments. Secondly, exploring a wider range of organisms may lead to the discovery of new this compound derivatives with potentially improved or novel biological activities. Marine invertebrates such as cnidarians, molluscs, and echinoderms are also being investigated as potential sources of bioactive compounds. researchgate.net

Table 1: Examples of Marine Invertebrate Taxa Explored for Bioactive Compounds

PhylumClassExamples of Bioactive CompoundsPotential Therapeutic Properties
Porifera (Sponges)Demospongiae, Hexactinellida, CalcareaThis compound, Arenarone, IlimaquinoneAntiviral, Antimicrobial, Antiprotozoal, Antifungal, Anti-inflammatory, Antitumor
CnidariaMetabolites from symbiotic fungi and bacteriaAnti-inflammatory, Antibiotic, Antitumor, Anticancer, Antibacterial, Antifungal
AnnelidaPolychaetaAntimicrobial peptides (e.g., Hedistin)Treatment for arthritis, osteoporosis, bone cancer
MolluscaVarious secondary metabolitesAntimicrobial, Antiviral
EchinodermataVarious secondary metabolitesAntimicrobial, Antiviral

Application of Synthetic Biology for Enhanced this compound Production

Synthetic biology offers a promising avenue to overcome the supply limitations of this compound. nih.govnih.govantheia.bio This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govfrontiersin.org For natural products like this compound, synthetic biology approaches aim to transfer the biosynthetic pathway into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which can be easily and rapidly cultivated. frontiersin.orgrsc.org

The process typically involves:

Identifying the Biosynthetic Gene Cluster (BGC): The first step is to identify the complete set of genes responsible for this compound biosynthesis in the native producer.

Pathway Reconstruction: The identified genes are then transferred and expressed in a suitable host organism. This often requires significant metabolic engineering to ensure the host produces the necessary precursors and cofactors for the pathway to function efficiently. frontiersin.orgrsc.orgnih.govnih.gov

Optimization of Production: Once the pathway is functional, various strategies can be employed to enhance the yield of this compound. These include optimizing fermentation conditions, balancing the expression of pathway genes, and eliminating competing metabolic pathways in the host. rsc.orgnih.gov

Recent advancements in synthetic biology tools, such as CRISPR/Cas gene editing and the use of artificial scaffold systems, have significantly accelerated the process of engineering microbial cell factories for the production of complex bioactive compounds. antheia.biofrontiersin.org Cell-free synthetic biology is also emerging as a powerful tool for prototyping biosynthetic pathways and producing molecules without the constraints of a living cell. rsc.org The successful application of these techniques to other complex natural products, like artemisinin, provides a strong precedent for their potential in enabling the large-scale, sustainable production of this compound. nih.gov

Development of Novel this compound Analogs with Improved Efficacy or Selectivity

The development of novel analogs of this compound is a key strategy to improve its therapeutic potential. mdpi.com By systematically modifying the chemical structure of this compound, researchers aim to enhance its efficacy against specific biological targets, improve its selectivity to reduce off-target effects, and optimize its pharmacokinetic properties. nih.gov

One approach involves the synthesis of analogs that mimic the core structure of this compound but with modifications at specific positions. For example, researchers have synthesized analogs of the related compound pelorol (B1251787) to improve its SHIP1-activating ability and solubility. researchgate.net The insights gained from these studies can be applied to the design of new this compound derivatives. Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for the biological activity of this compound. nih.gov

Another strategy is to use the natural biosynthetic machinery as a platform for generating novel analogs. By introducing new enzymes into the reconstituted this compound biosynthetic pathway or modifying the existing enzymes, it may be possible to produce a library of "unnatural" this compound derivatives. This approach, often referred to as mutasynthesis or combinatorial biosynthesis, can lead to the discovery of compounds with unique biological profiles that would be difficult to achieve through traditional chemical synthesis.

The ultimate goal is to develop this compound-based drug candidates with a superior therapeutic index compared to the parent compound. This requires a multidisciplinary approach that combines synthetic chemistry, medicinal chemistry, and biological evaluation to guide the design and synthesis of promising new analogs. nih.gov

Integration of this compound Research with Systems Biology Approaches

Systems biology provides a holistic framework for understanding the complex biological actions of compounds like this compound. isbscience.org Instead of focusing on a single molecular target, systems biology aims to elucidate how this compound perturbs entire biological networks and pathways. frontiersin.org This approach integrates large-scale "omics" data, including genomics, proteomics, and metabolomics, to build comprehensive models of cellular and organismal responses to the compound. isbscience.org

For this compound research, systems biology can be applied in several ways:

Target Identification and Validation: By analyzing the global changes in gene and protein expression following this compound treatment, researchers can identify potential molecular targets and pathways that mediate its effects. nih.govmayo.edu

Mechanism of Action Elucidation: Systems-level data can provide a more complete picture of how this compound exerts its biological activities, including its anti-inflammatory and anticancer effects. nih.govmayo.edu

Biomarker Discovery: Identifying molecular signatures associated with this compound response can lead to the development of biomarkers to predict efficacy or to monitor treatment response in preclinical models. frontiersin.org

Drug Repurposing: By comparing the systems-level effects of this compound with those of other drugs, it may be possible to identify new therapeutic applications for this compound. nih.gov

The integration of computational modeling with experimental data is a hallmark of systems biology. mdpi.com These models can be used to simulate the effects of this compound on biological systems and to generate new hypotheses that can be tested experimentally. This iterative cycle of computational and experimental work can accelerate the pace of this compound research and provide a deeper understanding of its therapeutic potential.

Emerging Therapeutic Concepts Based on this compound's Biological Actions (Pre-clinical Focus)

Preclinical research continues to uncover new therapeutic possibilities for this compound, building upon its known anti-inflammatory and cytotoxic properties. researchgate.netmdpi.com

Anti-inflammatory Applications: Inflammation is a key component of many chronic diseases. aragenbio.com Preclinical models are crucial for evaluating the anti-inflammatory potential of new compounds. ijpras.comnih.gov this compound's ability to modulate inflammatory pathways suggests its potential in treating conditions characterized by chronic inflammation. ki.se The development of novel drug delivery systems, such as exosomes, could enhance the targeting of anti-inflammatory agents like this compound to the brain for treating neuroinflammation. mdpi.com

Anticancer Applications: this compound has demonstrated cytotoxicity against cancer cell lines. mdpi.comnih.gov Preclinical cancer research utilizes a variety of models, from 2-D cell cultures to more complex 3-D organoids and animal models, to evaluate the efficacy of potential anticancer drugs. nih.govnih.govmdpi.com Emerging therapeutic concepts in cancer therapy focus on overcoming drug resistance and targeting cancer cell vulnerabilities. nih.govcnrs.frnki.nl this compound's unique mechanism of action could be exploited to treat cancers that are refractory to standard chemotherapies. cnrs.fr Combination therapies, where this compound is used alongside other anticancer agents, are a promising strategy to enhance efficacy and overcome resistance. mdpi.comfrontiersin.orgmedizinonline.com

Neurodegenerative Diseases: Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgnih.govmdpi.com Preclinical research in this area relies on various animal and cell-based models to test the neuroprotective effects of new compounds. neurodegenerationresearch.eunih.gov Given this compound's antioxidant and anti-inflammatory properties, it represents a potential candidate for investigation in the context of neurodegeneration. mdpi.com Recent preclinical studies have highlighted the potential of targeting endoplasmic reticulum (ER) stress as a therapeutic strategy for chronic pain, a condition often associated with neurodegenerative disorders. nih.gov

Q & A

Q. What steps ensure transparency when reporting this compound’s failed replication studies?

  • Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Disclose all deviations from original methods (e.g., reagent lot differences). Use EQUATOR Network guidelines (e.g., ARRIVE for animal studies) and append raw data with metadata descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.